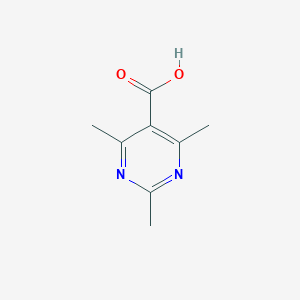

2,4,6-Trimethylpyrimidine-5-carboxylic acid

Vue d'ensemble

Description

Le chlorhydrate de berbamine est un alcaloïde bisbenzylisoquinoléine dérivé de la plante Berberis amurensis. Il est connu pour sa large gamme d'effets pharmacologiques, notamment ses propriétés anti-inflammatoires, anticancéreuses et antivirales . Ce composé est particulièrement remarquable pour sa capacité à inhiber la croissance de diverses cellules cancéreuses et son potentiel en tant qu'agent antiviral contre le SRAS-CoV-2 .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le chlorhydrate de berbamine peut être synthétisé par une série de réactions chimiques impliquant l'isolement de la berbamine à partir d'espèces de Berberis, suivie de sa conversion en forme de dihydrochlorure. La voie de synthèse implique généralement l'utilisation de solvants tels que l'éthanol, le chloroforme et l'acétone, et les conditions réactionnelles comprennent le maintien de températures et de niveaux de pH spécifiques .

Méthodes de production industrielle : Dans les milieux industriels, le chlorhydrate de berbamine est produit par une extraction à grande échelle à partir de plantes Berberis, suivie d'une synthèse chimique pour obtenir la pureté et la forme souhaitées. Le procédé comprend plusieurs étapes de purification pour garantir que le composé répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de berbamine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, conduisant à la formation de dérivés oxydés.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, conduisant à des formes réduites du composé.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, conduisant souvent à la formation de nouveaux dérivés

Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium, et divers acides et bases pour les réactions de substitution. Les conditions impliquent généralement des températures et des niveaux de pH contrôlés pour assurer les résultats de réaction souhaités .

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du chlorhydrate de berbamine, chacun ayant des propriétés pharmacologiques uniques .

4. Applications de la recherche scientifique

Le chlorhydrate de berbamine a un large éventail d'applications de recherche scientifique, notamment :

Médecine : Il s'est avéré prometteur comme agent anticancéreux, en particulier dans le traitement de la leucémie et du myélome multiple.

5. Mécanisme d'action

Le mécanisme d'action du chlorhydrate de berbamine implique plusieurs cibles et voies moléculaires :

Inhibition de l'activité de NF-κB : Le chlorhydrate de berbamine inhibe l'activité de NF-κB, un complexe protéique impliqué dans les réponses inflammatoires et immunitaires.

Induction de l'apoptose : Il induit l'apoptose dans les cellules cancéreuses en modulant diverses voies de signalisation, notamment les voies JAK/STAT et CAMKII/c-Myc.

Activité antivirale : Il inhibe l'entrée des virus dans les cellules hôtes en bloquant la fusion des membranes virales et cellulaires.

Composés similaires :

Berbérine : Un autre alcaloïde dérivé d'espèces de Berberis, connu pour ses propriétés antimicrobiennes et anti-inflammatoires.

Jatrorrhizine : Un composé aux propriétés antimicrobiennes et anti-inflammatoires, souvent utilisé en médecine traditionnelle.

Unicité du chlorhydrate de berbamine : Le chlorhydrate de berbamine se distingue par ses puissantes activités anticancéreuses et antivirales, en particulier sa capacité à inhiber l'infection par le SRAS-CoV-2. Son mécanisme d'action unique, impliquant l'inhibition de NF-κB et l'induction de l'apoptose, en fait un composé précieux à la fois dans les applications de recherche et thérapeutiques .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula :

- Molecular Weight : 166.18 g/mol

- CAS Number : 108397-75-7

The compound features a pyrimidine ring with three methyl groups at positions 2, 4, and 6, along with a carboxylic acid functional group at position 5. This substitution pattern enhances its lipophilicity and may influence its biological interactions compared to other pyrimidine derivatives.

Organic Synthesis

TMPCA serves as a crucial building block in organic chemistry. It is employed in the synthesis of various derivatives that are useful in developing pharmaceuticals and agrochemicals. The compound can undergo several reactions:

- Oxidation : Converts TMPCA into more complex carboxylic acids.

- Reduction : Can yield alcohol derivatives.

- Substitution Reactions : Nucleophilic substitutions can occur at the methyl groups or the carboxylate group.

Biological Activities

Research has indicated that TMPCA and its derivatives exhibit potential bioactive properties:

- Antimicrobial Activity : Studies suggest that TMPCA may inhibit the growth of certain bacteria and fungi.

- Anti-inflammatory Effects : It has been shown to modulate inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha, indicating potential therapeutic applications in inflammatory diseases .

- Anticancer Properties : TMPCA derivatives have been explored for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and inhibition of specific oncogenic pathways .

Pharmaceutical Applications

TMPCA is being investigated for its role as an intermediate in drug development:

- Pharmacological Effects : Its derivatives are being studied for various pharmacological effects including antioxidant, antibacterial, antiviral, antifungal, and anti-inflammatory activities .

- Targeted Drug Design : The compound's structure allows for modifications that can enhance its efficacy against specific biological targets such as enzymes involved in cancer progression.

Case Study 1: Anticancer Research

A study evaluated the efficacy of TMPCA derivatives as inhibitors of the myeloid cell leukemia 1 (Mcl-1) protein, which is critical in cancer cell survival. The results demonstrated significant tumor growth inhibition in mouse models when treated with these compounds, suggesting their potential as novel anticancer agents .

Case Study 2: Anti-inflammatory Mechanisms

Research has shown that TMPCA can downregulate the expression of inflammatory markers in vitro. The compound was tested on macrophage cell lines where it inhibited the production of pro-inflammatory cytokines, highlighting its potential application in treating chronic inflammatory conditions.

Mécanisme D'action

The mechanism of action of berbamine dihydrochloride involves multiple molecular targets and pathways:

Inhibition of NF-κB Activity: Berbamine dihydrochloride inhibits the activity of NF-κB, a protein complex involved in inflammatory and immune responses.

Induction of Apoptosis: It induces apoptosis in cancer cells by modulating various signaling pathways, including the JAK/STAT and CAMKII/c-Myc pathways.

Antiviral Activity: It inhibits the entry of viruses into host cells by blocking the fusion of viral and cellular membranes.

Comparaison Avec Des Composés Similaires

Berberine: Another alkaloid derived from Berberis species, known for its antimicrobial and anti-inflammatory properties.

Palmatine: An alkaloid with similar pharmacological effects, including anti-cancer and anti-inflammatory activities.

Jatrorrhizine: A compound with antimicrobial and anti-inflammatory properties, often used in traditional medicine.

Uniqueness of Berbamine Dihydrochloride: Berbamine dihydrochloride stands out due to its potent anti-cancer and antiviral activities, particularly its ability to inhibit SARS-CoV-2 infection. Its unique mechanism of action, involving the inhibition of NF-κB and induction of apoptosis, makes it a valuable compound in both research and therapeutic applications .

Activité Biologique

2,4,6-Trimethylpyrimidine-5-carboxylic acid, also known as 2-tert-butyl-4,6-dimethylpyrimidine-5-carboxylic acid, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a pyrimidine ring substituted with methyl and carboxylic acid groups. The exploration of its biological activity is significant in various fields, including medicinal chemistry and pharmacology.

The molecular formula of this compound is with a molecular weight of 208.26 g/mol. Its structure includes a pyrimidine core with specific substituents that contribute to its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H16N2O2 |

| Molecular Weight | 208.26 g/mol |

| IUPAC Name | 2-tert-butyl-4,6-dimethylpyrimidine-5-carboxylic acid |

| InChI | InChI=1S/C11H16N2O2/c1-5H3,(H,14,15) |

| SMILES | CC1=C(C(=NC(=N1)C(C)(C)C)C)C(=O)O |

Antimicrobial Properties

Research has indicated that derivatives of pyrimidine compounds, including this compound, exhibit significant antimicrobial activities. A study focusing on similar compounds demonstrated that certain pyrimidine derivatives possess potent activity against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Anticancer Activity

Emerging studies suggest that this compound may have anticancer properties. In vitro assays have shown that this compound can induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle progression. The specific pathways and molecular targets are still under investigation but may involve interaction with DNA or key regulatory proteins involved in cell proliferation .

Case Studies

- Antimicrobial Efficacy : A series of experiments were conducted to evaluate the antimicrobial efficacy of various pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds structurally similar to this compound showed minimum inhibitory concentrations (MICs) in the range of 50–100 μg/mL .

- Anticancer Mechanism : In a study assessing the anticancer potential of pyrimidine derivatives, it was found that the treatment with this compound led to a significant decrease in cell viability in breast cancer cell lines. Flow cytometry analysis revealed an increase in the percentage of cells in the sub-G1 phase, indicating apoptosis induction .

Research Findings

Recent research has focused on synthesizing and characterizing various derivatives of this compound to enhance its biological activity. The following findings summarize key insights:

- Xanthine Oxidase Inhibition : Derivatives have been synthesized with varying substituents to evaluate their xanthine oxidase inhibitory activity. Some derivatives exhibited IC50 values comparable to established inhibitors like febuxostat .

- Antioxidant Activity : Compounds derived from this structure were screened for antioxidant properties using DPPH radical scavenging assays. Results indicated moderate antioxidant activity correlated with their structural features .

Propriétés

IUPAC Name |

2,4,6-trimethylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-4-7(8(11)12)5(2)10-6(3)9-4/h1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDANIHGQXLGSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30527351 | |

| Record name | 2,4,6-Trimethylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30527351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108397-75-7 | |

| Record name | 2,4,6-Trimethylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30527351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.